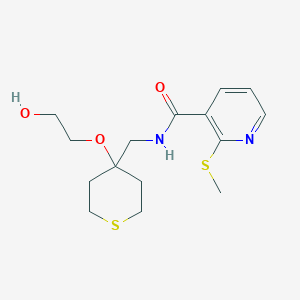

N-(3-((4-乙氧苯基)(4-甲基哌嗪-1-基)甲基)-4,5-二甲基噻吩-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high yields of up to 94%. Further arylation is achieved through Suzuki-Miyaura cross-coupling using triphenylphosphine palladium as a catalyst and K3PO4 as a base, producing moderate to good yields ranging from 43% to 83% . Another synthetic approach for related compounds includes the Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction, which involves N-methyl piperazine to produce the desired products . Additionally, novel Mannich bases can be synthesized from N'-(2-hydroxyphenyl)-N'-(4-methylpiperazin-1-yl) furan-2-carbohydrazide using various aldehydes or ketones and amines like diethylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry are employed to validate the chemical structures of the newly synthesized compounds . These techniques ensure the correct formation of the target molecules and help in understanding the molecular interactions that contribute to their biological activities.

Chemical Reactions Analysis

The synthesized furan-2-carboxamide derivatives undergo Suzuki-Miyaura cross-coupling reactions, which are pivotal for the introduction of various aryl groups into the molecule, thus allowing for structural diversity and potential enhancement of biological activity . The Mannich reaction is another key chemical reaction used in the synthesis of these compounds, which involves the condensation of an aldehyde or ketone with an amine and a compound containing an active hydrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of functional groups such as the furan ring, carboxamide group, and substituted phenyl rings. These properties influence the solubility, stability, and reactivity of the compounds, which are essential for their biological activity and pharmacological profile. The presence of the furan ring, in particular, is known to contribute to the antibacterial and antiallergic activities of these compounds .

Antibacterial and Pharmacological Evaluation

The antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives have been investigated against clinically isolated drug-resistant bacteria, showing significant activity, especially against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations have validated the active site interactions and stability of these molecules . The antidepressant and antianxiety activities of related compounds have been evaluated using behavioral tests in mice, with some compounds showing significant effects at certain dose levels . Additionally, the synthesized Mannich bases have been tested for their antibacterial, antimicrobial, and antifungal activities . The antiallergic activity of a series of furan-3-carboxamides has also been reported, with potent inhibition of serotonin, histamine, and bradykinin-induced effects in rats .

科学研究应用

神经炎症成像

类似化合物的另一重要应用涉及神经炎症成像。例如,一种专用于 PET 成像的化合物靶向巨噬细胞集落刺激因子 1 受体 (CSF1R),这是一种小胶质细胞特异性标记物。此应用对于诊断和了解神经精神疾病的进展至关重要。无创成像反应性小胶质细胞和疾病相关小胶质细胞的能力,可提供对神经炎症过程的见解,这些过程是阿尔茨海默病、帕金森病和外伤性脑损伤等疾病的潜在原因。化合物“[11C]CPPC”已为此目的而开发,在包括阿尔茨海默病小鼠模型和实验性变态性脑脊髓炎的各种模型中显示出潜力,表明其在神经炎症治疗研究中的价值 (Horti 等人,2019)。

抗原生动物剂

在另一项研究中,呋喃甲酰胺衍生物已证明具有显著的抗原生动物活性。这些化合物已显示出对原生动物感染的有效性,对引起昏睡病和疟疾的布氏锥虫罗得西亚种和恶性疟原虫具有显着的体外疗效。此类研究表明呋喃甲酰胺衍生物在开发新型抗原生动物药物方面的潜力 (Ismail 等人,2004)。

抗炎和抗菌应用

此外,呋喃甲酰胺化合物因其抗炎和抗菌特性而受到探索。一项关于 N-(4-溴苯基)呋喃-2-甲酰胺衍生物的研究揭示了它们对耐药菌株(如鲍氏不动杆菌和 MRSA)的强效活性。这些发现突出了此类化合物在应对抗生素耐药性挑战方面的潜力 (Siddiqa 等人,2022)。

抗癌活性

此外,结构相关的噻吩-2-甲醛衍生物已显示出有希望的抗癌活性。这些化合物表现出结合特性和药代动力学机制,表明在癌症治疗中的潜力,进一步得到光谱学、抗癌和对接研究的支持。这一研究途径为新的癌症治疗方法开辟了可能性 (Shareef 等人,2016)。

属性

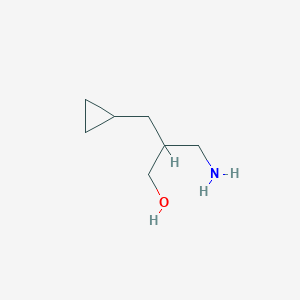

IUPAC Name |

N-[3-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3S/c1-5-30-20-10-8-19(9-11-20)23(28-14-12-27(4)13-15-28)22-17(2)18(3)32-25(22)26-24(29)21-7-6-16-31-21/h6-11,16,23H,5,12-15H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLRKOSBTQXEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2544403.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)